molecular formula C11H14N2O2 B3122278 Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate CAS No. 302923-29-1

Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate

Cat. No. B3122278
CAS RN: 302923-29-1
M. Wt: 206.24 g/mol
InChI Key: ZGSAJVQUOSZZDC-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate, also known as this compound, is an organic compound typically used as a reagent in various scientific research applications. It is a colorless and odourless crystalline solid that is insoluble in water and has a melting point of 178-179°C. The compound is a derivative of carbamate and is used in various laboratory experiments due to its unique properties.

Mechanism of Action

Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate acts as a catalyst in various organic synthesis reactions. It acts as a nucleophile, attacking the electrophilic carbon atom of the substrate molecule and forming a covalent bond. This bond formation leads to the formation of a new product molecule.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In laboratory experiments, the compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and cyclooxygenase. In addition, the compound has been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easily accessible. In addition, it is stable and can be stored for long periods of time. However, the compound is insoluble in water, making it difficult to use in aqueous solutions.

Future Directions

Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate has potential for use in various future applications. One potential application is in the development of more effective and targeted pharmaceuticals. In addition, the compound could be used to develop more efficient and cost-effective organic synthesis reactions. The compound could also be used to develop new catalysts for peptide and peptidomimetic synthesis. Finally, the compound could be used to develop new inhibitors of enzymes such as acetylcholinesterase and cyclooxygenase.

Scientific Research Applications

Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate is widely used in various scientific research applications due to its unique properties. It is used as a reagent in various organic synthesis reactions and as a catalyst in the synthesis of peptides and peptidomimetics. In addition, the compound is used in the synthesis of various pharmaceuticals, including antibiotics, antifungals, and anti-inflammatory drugs.

properties

IUPAC Name

prop-2-enyl N-[(4-aminophenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-7-15-11(14)13-8-9-3-5-10(12)6-4-9/h2-6H,1,7-8,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSAJVQUOSZZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50729456
Record name Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

302923-29-1
Record name Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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